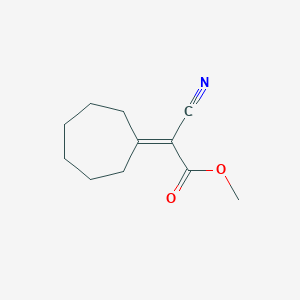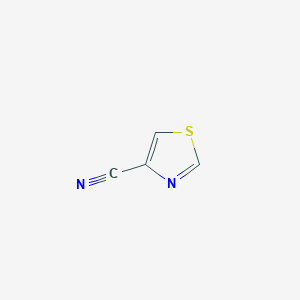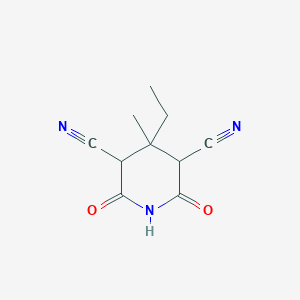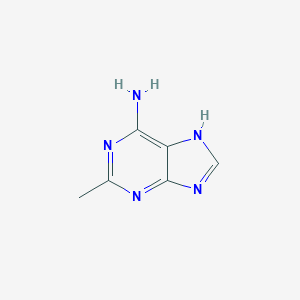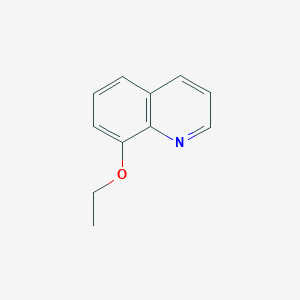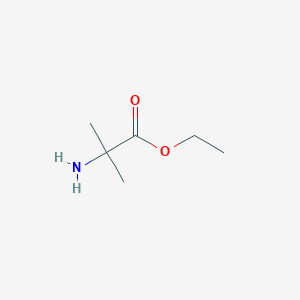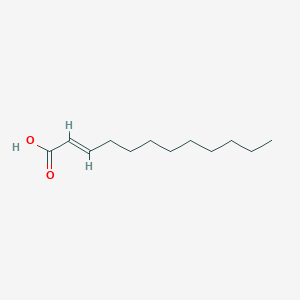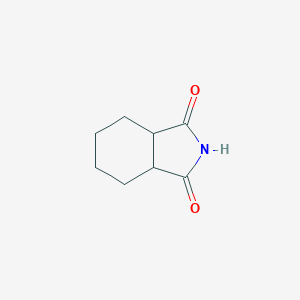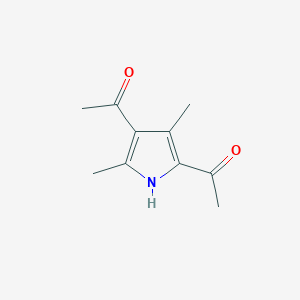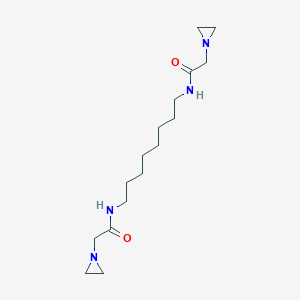
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) is a synthetic compound that has been widely used in scientific research. This compound is also known as X-ray crosslinker or X-linker. It is a bifunctional alkylating agent that can crosslink proteins and nucleic acids.
Wissenschaftliche Forschungsanwendungen
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) has been widely used in scientific research as a crosslinking agent. It is commonly used in protein-protein interaction studies, nucleic acid-protein interaction studies, and protein-DNA crosslinking studies. The compound is also used in X-ray crystallography to stabilize protein crystals and improve the resolution of X-ray diffraction data.
Wirkmechanismus
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) works by crosslinking proteins and nucleic acids. The compound contains two aziridine rings that can react with amino and thiol groups in proteins and nucleic acids. The crosslinking process results in the formation of covalent bonds between the molecules, which can stabilize protein complexes and improve the resolution of X-ray diffraction data.
Biochemische Und Physiologische Effekte
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) can have both biochemical and physiological effects. The compound can crosslink proteins and nucleic acids, which can affect the structure and function of these molecules. The crosslinking process can also lead to the formation of DNA-protein adducts, which can interfere with DNA replication and transcription.
Vorteile Und Einschränkungen Für Laborexperimente
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) has several advantages for lab experiments. It is a potent crosslinking agent that can be used in low concentrations. The compound is also relatively stable and can be stored for long periods of time. However, there are also limitations to the use of this compound. It can be toxic to cells and can lead to the formation of DNA-protein adducts, which can interfere with cellular processes.
Zukünftige Richtungen
There are several future directions for the use of Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) in scientific research. One area of research is the development of new crosslinking agents with improved properties, such as increased selectivity and reduced toxicity. Another area of research is the application of crosslinking agents in the study of protein-protein interactions and protein complexes. Finally, there is a need for further research on the biochemical and physiological effects of crosslinking agents on cells and organisms.
Conclusion:
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) is a potent crosslinking agent that has been widely used in scientific research. The compound can crosslink proteins and nucleic acids, which can improve the resolution of X-ray diffraction data and stabilize protein complexes. However, the use of this compound can also have limitations, such as toxicity to cells and interference with cellular processes. Further research is needed to develop new crosslinking agents with improved properties and to study the effects of crosslinking agents on cells and organisms.
Synthesemethoden
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)-) can be synthesized by reacting 1,8-diaminooctane with epichlorohydrin in the presence of sodium hydroxide. The resulting product is then treated with acetic anhydride to obtain the final product. The synthesis process is relatively simple and can be completed in a few steps.
Eigenschaften
CAS-Nummer |
1553-36-2 |
|---|---|
Produktname |
Acetamide, N,N'-octamethylenebis(2-(1-aziridinyl)- |
Molekularformel |
C16H30N4O2 |
Molekulargewicht |
310.44 g/mol |
IUPAC-Name |
2-(aziridin-1-yl)-N-[8-[[2-(aziridin-1-yl)acetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C16H30N4O2/c21-15(13-19-9-10-19)17-7-5-3-1-2-4-6-8-18-16(22)14-20-11-12-20/h1-14H2,(H,17,21)(H,18,22) |
InChI-Schlüssel |
ZDTDUAYRLVDHEJ-UHFFFAOYSA-N |
SMILES |
C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2 |
Kanonische SMILES |
C1CN1CC(=O)NCCCCCCCCNC(=O)CN2CC2 |
Andere CAS-Nummern |
1553-36-2 |
Synonyme |
N,N'-octamethylenebis-1-aziridineacetamide NSC-111716 SRI 5 SRI-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



